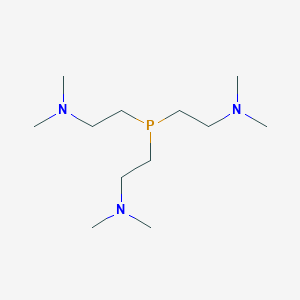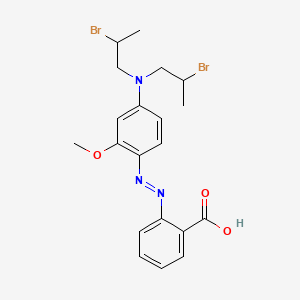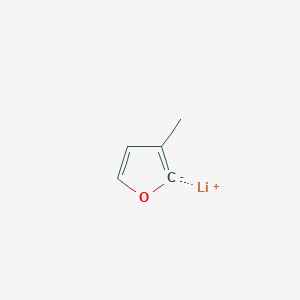
2,2',2''-Phosphanetriyltris(N,N-dimethylethan-1-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’'-Phosphanetriyltris(N,N-dimethylethan-1-amine) is a complex organic compound that features a phosphorus atom bonded to three N,N-dimethylethan-1-amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-Phosphanetriyltris(N,N-dimethylethan-1-amine) typically involves the reaction of phosphorus trichloride with N,N-dimethylethan-1-amine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The general reaction scheme is as follows:
PCl3+3N,N-dimethylethan-1-amine→2,2’,2”-Phosphanetriyltris(N,N-dimethylethan-1-amine)+3HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors with precise control over temperature and pressure. The use of catalysts and solvents can also enhance the reaction efficiency and yield. The purification of the final product is typically achieved through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,2’'-Phosphanetriyltris(N,N-dimethylethan-1-amine) can undergo various chemical reactions, including:
Oxidation: The phosphorus center can be oxidized to form phosphine oxides.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Coordination: The compound can act as a ligand, coordinating with metal ions to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Halogenated compounds and alkylating agents are often used.
Coordination: Metal salts such as palladium chloride or platinum chloride are used to form coordination complexes.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted amines.
Coordination: Metal-ligand complexes.
Applications De Recherche Scientifique
2,2’,2’'-Phosphanetriyltris(N,N-dimethylethan-1-amine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 2,2’,2’'-Phosphanetriyltris(N,N-dimethylethan-1-amine) involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially altering their function. The compound’s molecular targets include enzymes and receptors that contain metal ions as cofactors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: Another phosphorus-containing compound used as a ligand in coordination chemistry.
Tris(2-aminoethyl)amine: A similar compound with three amine groups bonded to a central nitrogen atom.
Uniqueness
2,2’,2’'-Phosphanetriyltris(N,N-dimethylethan-1-amine) is unique due to its specific structure, which allows it to form highly stable complexes with metal ions. This property makes it particularly useful in applications requiring strong and stable metal-ligand interactions.
Propriétés
Numéro CAS |
42844-41-7 |
|---|---|
Formule moléculaire |
C12H30N3P |
Poids moléculaire |
247.36 g/mol |
Nom IUPAC |
2-[bis[2-(dimethylamino)ethyl]phosphanyl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H30N3P/c1-13(2)7-10-16(11-8-14(3)4)12-9-15(5)6/h7-12H2,1-6H3 |
Clé InChI |
FKQCZGAIYSVCMK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCP(CCN(C)C)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4,5,6-Tetrahydro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14653552.png)


![Diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14653571.png)

![1-Chloro-4-[(1-chloro-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14653583.png)
![N~1~,N~1~-Diethyl-N~4~-[2-(2,4,6-trinitrophenyl)ethyl]benzene-1,4-diamine](/img/structure/B14653587.png)
![[4-(2,2-Dimethylpropanoyl)phenyl]acetic acid](/img/structure/B14653599.png)




![Bicyclo[4.2.1]non-7-en-9-one](/img/structure/B14653615.png)
